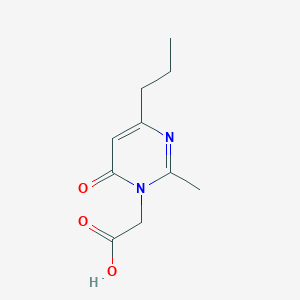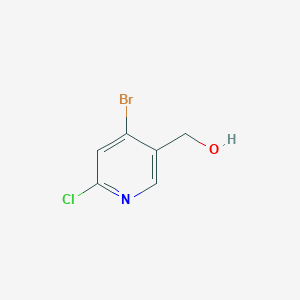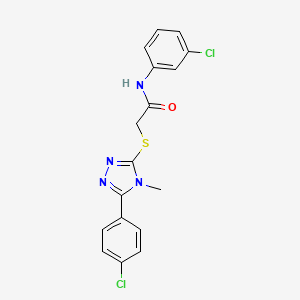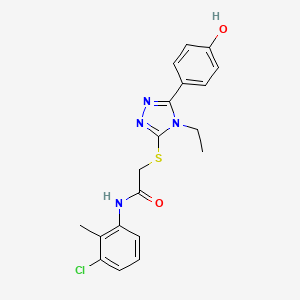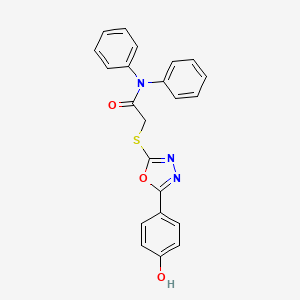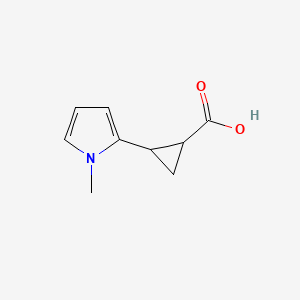
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a pyrrole ring, which is substituted with a methyl group at the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyrrole derivative. For example, the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent can yield the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids . The pyrrole ring’s electronic properties and the cyclopropane ring’s strain contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrrole-2-carboxylic acid
- 2-Methyl-1H-pyrrole-3-carboxylic acid
- Cyclopropanecarboxylic acid derivatives
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrrole ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(1-methylpyrrol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-10-4-2-3-8(10)6-5-7(6)9(11)12/h2-4,6-7H,5H2,1H3,(H,11,12) |
Clé InChI |
KFOHRQDINZKXFO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)

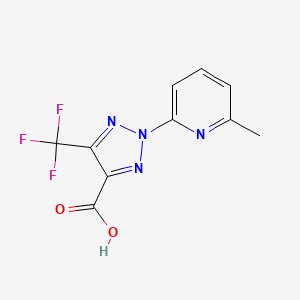
![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)
